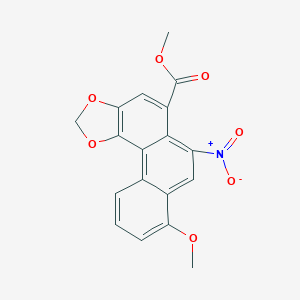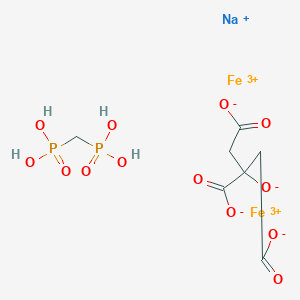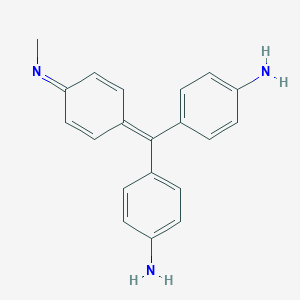
C.I. Basic Violet 1, molybdatetungstatephosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C.I. Basic Violet 1, molybdatetungstatephosphate: is a complex organic dye known for its vibrant bluish-violet color. It is commonly referred to as Pigment Violet 3 (PV3) and is used in various applications, including printing inks and educational materials . The compound’s molecular formula is C24 H28 N3 combined with phosphotungstomolybdic acid salt .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of C.I. Basic Violet 1, molybdatetungstatephosphate involves the reaction of benzenamine derivatives with phosphotungstomolybdic acid. The reaction conditions typically include controlled temperatures and pH levels to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed under specific conditions to yield the final product. The process may include steps such as filtration, purification, and drying to obtain the pure dye .
Análisis De Reacciones Químicas
Types of Reactions: C.I. Basic Violet 1, molybdatetungstatephosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the dye’s properties for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride are often employed.
Substitution: Various nucleophiles can be used to substitute specific functional groups on the dye molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of different oxidized derivatives of the dye .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, C.I. Basic Violet 1, molybdatetungstatephosphate is used as a pH indicator and in various analytical techniques such as Fourier transform infrared microspectroscopy (MFTIR) and x-ray fluorescence (XRF) .
Biology: The compound is used in biological staining to highlight specific structures in cells and tissues, aiding in microscopic analysis .
Medicine: In medicine, it is used in histological staining to differentiate between different types of cells and tissues, providing valuable insights for diagnostic purposes .
Industry: Industrially, the dye is used in printing inks, water-based flexographic printing inks, and offset printing inks. It is also used for coloring cultural and educational goods .
Mecanismo De Acción
The mechanism of action of C.I. Basic Violet 1, molybdatetungstatephosphate involves its interaction with specific molecular targets, leading to changes in color. The dye molecules absorb light at specific wavelengths, resulting in the characteristic bluish-violet color. The interaction with phosphotungstomolybdic acid enhances the dye’s stability and color properties .
Comparación Con Compuestos Similares
- Pigment Violet 3 (PV3)
- Triarylcarbonium
- Polycyclic compounds
Comparison: C.I. Basic Violet 1, molybdatetungstatephosphate stands out due to its unique combination with phosphotungstomolybdic acid, which enhances its stability and color properties compared to other similar compounds. This makes it particularly valuable in applications requiring long-lasting and vibrant colors .
Propiedades
IUPAC Name |
4-[(4-aminophenyl)-(4-methyliminocyclohexa-2,5-dien-1-ylidene)methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3/c1-23-19-12-6-16(7-13-19)20(14-2-8-17(21)9-3-14)15-4-10-18(22)11-5-15/h2-13H,21-22H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDURZSYQTXVIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1C=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862637 |
Source


|
| Record name | 4,4'-{[4-(Methylimino)cyclohexa-2,5-dien-1-ylidene]methylene}dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1325-82-2 |
Source


|
| Record name | C.I. Pigment Violet 3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001325822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
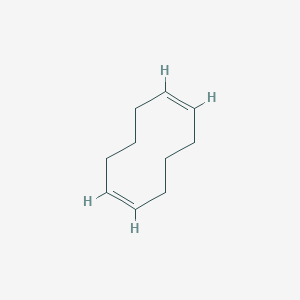

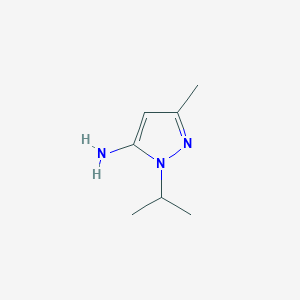
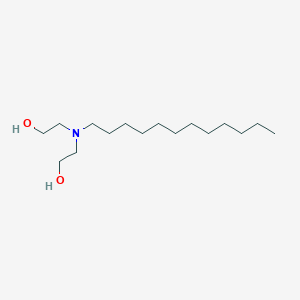
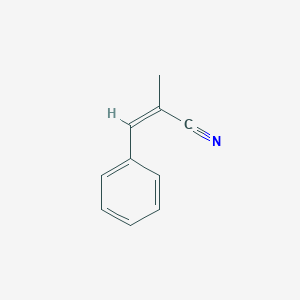
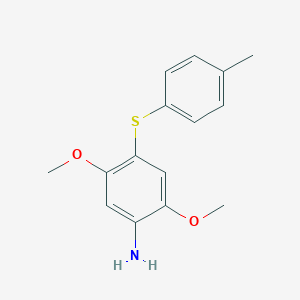
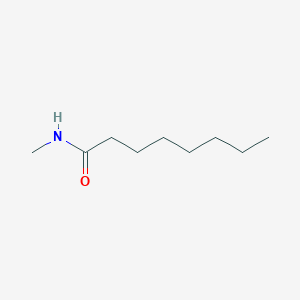
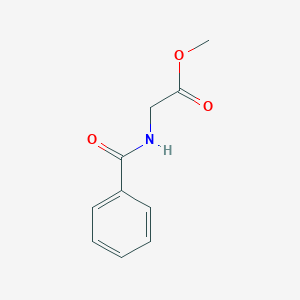
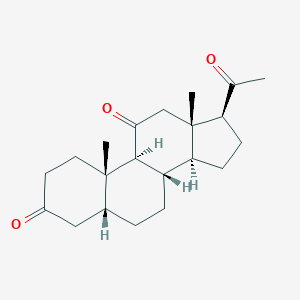
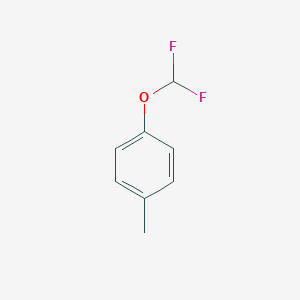
![[[4-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene][4-[(sulphophenyl)amino]phenyl]methyl]phenyl]amino]benzenesulphonic acid](/img/structure/B73540.png)
